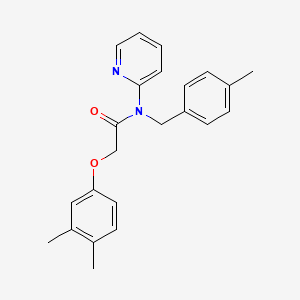![molecular formula C26H34N4O2 B11360956 2-(2-methylphenoxy)-N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}acetamide](/img/structure/B11360956.png)
2-(2-methylphenoxy)-N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-METHYLPHENOXY)-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPHENOXY)-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the piperidine moiety, and the final acylation step. Common reagents used in these reactions include:
Benzodiazole formation: This step often involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Piperidine introduction: This can be achieved through nucleophilic substitution reactions.
Acylation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLPHENOXY)-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, particularly in the treatment of central nervous system disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-METHYLPHENOXY)-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE likely involves interaction with specific molecular targets, such as receptors or enzymes. The benzodiazole core is known to interact with GABA receptors, which may contribute to its effects on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazole with central nervous system activity.
Lorazepam: Similar structure and therapeutic applications.
Clonazepam: Known for its use in treating seizure disorders.
Uniqueness
2-(2-METHYLPHENOXY)-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is unique due to its specific structural features, such as the presence of the piperidine moiety and the methylphenoxy group, which may confer distinct pharmacological properties.
Properties
Molecular Formula |
C26H34N4O2 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[2-[(4-methylpiperidin-1-yl)methyl]-1-propan-2-ylbenzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C26H34N4O2/c1-18(2)30-23-10-9-21(27-26(31)17-32-24-8-6-5-7-20(24)4)15-22(23)28-25(30)16-29-13-11-19(3)12-14-29/h5-10,15,18-19H,11-14,16-17H2,1-4H3,(H,27,31) |
InChI Key |
GDWSRYLKBAKDLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2C(C)C)C=CC(=C3)NC(=O)COC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11360874.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11360882.png)
![2-(4-Methoxyphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11360886.png)

![4-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B11360893.png)
![3,3-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11360913.png)
![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11360921.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B11360926.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide](/img/structure/B11360931.png)
![N-Butyl-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B11360934.png)
![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11360940.png)
![2-(2-Nitrophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11360941.png)
![N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11360942.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11360948.png)
